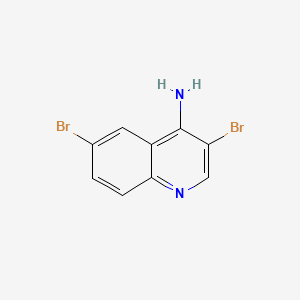

3,6-Dibromoquinolin-4-amine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1209197-21-6 |

|---|---|

Fórmula molecular |

C9H6Br2N2 |

Peso molecular |

301.969 |

Nombre IUPAC |

3,6-dibromoquinolin-4-amine |

InChI |

InChI=1S/C9H6Br2N2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,(H2,12,13) |

Clave InChI |

RYDJLKAXELIHBU-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)N)Br |

Sinónimos |

4-Amino-3,6-dibromoquinoline |

Origen del producto |

United States |

Synthetic Methodologies for 3,6 Dibromoquinolin 4 Amine and Structural Analogs

Strategies for Regioselective Introduction of Halogen Substituents on the Quinoline (B57606) Core

The introduction of bromine atoms at specific positions on the quinoline ring is a critical step in the synthesis of 3,6-Dibromoquinolin-4-amine. The electronic nature of the quinoline system, with the pyridine (B92270) ring being electron-deficient and the benzene (B151609) ring being electron-rich, dictates the regiochemical outcome of halogenation reactions.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is a fundamental method for the halogenation of the benzenoid ring of quinoline. The outcome of these reactions is highly dependent on the reaction conditions and the nature of any pre-existing substituents.

A plausible and strategic approach to this compound commences with the commercially available 6-bromo-4-hydroxyquinoline. The existing bromine atom at the 6-position deactivates the benzene ring towards further electrophilic attack, while the hydroxyl group at the 4-position is a powerful activating group. In the tautomeric form, 6-bromoquinolin-4(1H)-one, the electron-donating character of the nitrogen atom and the activating effect of the hydroxyl group strongly direct incoming electrophiles to the C3 position.

The direct bromination of 6-bromo-4-hydroxyquinoline with a suitable brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine in an appropriate solvent, is anticipated to yield 3,6-dibromo-4-hydroxyquinoline. The regioselectivity is guided by the strong activating effect of the enamine-like system in the quinolin-4-one tautomer, which directs the electrophile to the C3 position.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 6-bromo-4-hydroxyquinoline | 82235-39-2 | C₉H₆BrNO | 224.05 g/mol |

| 3,6-dibromo-4-hydroxyquinoline | 857758-88-4 | C₉H₅Br₂NO | 302.95 g/mol |

Halogen Exchange Reactions and Their Selectivity

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to introduce different halogens onto the quinoline core, often with high selectivity. While not directly applicable for the introduction of the initial bromine atoms in this compound, this methodology is crucial for the synthesis of iodo- and fluoro-substituted analogs. For instance, a chloroquinoline derivative can be converted to an iodoquinoline by treatment with sodium iodide in a suitable solvent like acetone or acetonitrile. This is a key step in the synthesis of compounds like 6-bromo-4-iodoquinoline, where 6-bromo-4-chloroquinoline is treated with NaI. researchgate.net

Methodologies for Stereospecific and Regioselective Amino Group Installation

With the dibrominated quinoline core in hand, the next critical transformation is the introduction of the amino group at the 4-position.

Nucleophilic Amination of Pre-Halogenated Quinoline Derivatives

The most direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of the 3,6-dibromoquinoline (B1270526) scaffold. The 4-position of the quinoline ring is activated towards nucleophilic attack, especially when the nitrogen atom is protonated or coordinated to a Lewis acid.

The synthetic sequence would involve the conversion of the 3,6-dibromo-4-hydroxyquinoline intermediate into a more reactive species, typically 3,6-dibromo-4-chloroquinoline. This transformation can be readily achieved by treating the hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net

The resulting 3,6-dibromo-4-chloroquinoline can then be subjected to amination. This can be achieved by heating with a source of ammonia (B1221849), such as a solution of ammonia in a suitable solvent or by using an ammonia equivalent. Alternatively, modern cross-coupling reactions offer milder and more efficient methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds and can be employed to couple 3,6-dibromo-4-chloroquinoline with an amine source. This method is known for its broad substrate scope and functional group tolerance.

Reductive Amination Strategies and Their Variants

Reductive amination offers an alternative pathway for the introduction of an amino group. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of synthesizing this compound, this would necessitate the preparation of a 3,6-dibromoquinolin-4-one precursor.

The quinolin-4-one could then be reacted with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired 4-aminoquinoline (B48711). Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of ketones.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a library of structurally related quinoline analogs can be approached through either convergent or divergent strategies.

A convergent synthesis would involve the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach is less common for the core structure but could be envisioned for the synthesis of more complex analogs where a substituted aniline (B41778) and a three-carbon synthon are coupled in a cyclization reaction.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of final products. This is a highly efficient strategy for generating a library of analogs. Starting from the key intermediate, 3,6-dibromo-4-chloroquinoline, a divergent approach can be readily implemented. This intermediate can be reacted with a wide array of primary and secondary amines to generate a diverse set of N-substituted this compound derivatives. Furthermore, the bromine atoms on the quinoline ring can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl substituents at the 3- and/or 6-positions.

Table 2: Comparison of Synthetic Strategies for Amination

| Strategy | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3,6-Dibromo-4-chloroquinoline | Ammonia source (e.g., NH₄OH, NH₃ gas) or Palladium catalyst/ligand (Buchwald-Hartwig) | Direct, well-established | Can require harsh conditions (for direct amination); catalyst cost (for cross-coupling) |

Cyclization Reactions for the Construction of the Substituted Quinoline Ring System

The construction of the quinoline core often relies on cyclization reactions that form the heterocyclic ring system from acyclic precursors. A prominent method is the electrophilic cyclization of N-(2-alkynyl)anilines, which provides a versatile route to various substituted quinolines, including those with halogen substituents. This strategy involves the 6-endo-dig cyclization of an aniline derivative containing an alkyne moiety.

The reaction is promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), leading to the formation of 3-halogen-containing quinolines under mild conditions. This approach is advantageous as it allows for the introduction of a halogen atom at the 3-position, which can serve as a handle for further structural modifications. The process is generally tolerant of a wide range of functional groups on the aniline precursor. While traditional methods like the Skraup or Friedländer syntheses exist for quinoline construction, electrophilic cyclization of N-(2-alkynyl)anilines offers a more direct and regioselective pathway to 3-haloquinolines, which can be challenging to obtain through direct halogenation of the quinoline ring.

Table 1: Electrophilic Cyclization of N-(2-Alkynyl)anilines for Quinoline Synthesis

| Entry | N-(2-Alkynyl)aniline Precursor | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-(3-Phenyl-2-propynyl)aniline | I₂ | 3-Iodo-2-phenylquinoline | 85 |

| 2 | N-(3-Phenyl-2-propynyl)aniline | Br₂ | 3-Bromo-2-phenylquinoline | 78 |

| 3 | N-(2-Hexynyl)aniline | ICl | 3-Iodo-2-propylquinoline | 75 |

This table presents examples of substituted quinolines synthesized via electrophilic cyclization, illustrating the versatility of the method.

Development of One-Pot Synthetic Procedures for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot procedures have been developed for the synthesis of quinoline derivatives. These methods combine multiple reaction steps into a single sequence without the isolation of intermediates. For instance, a one-pot tandem process has been developed that involves a Michael addition–cyclization condensation followed by a desulfurization process to yield quinolines.

Another efficient one-pot approach involves the ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles under mild conditions. Transition-metal-free one-pot reactions have also been reported, such as the reaction of acetophenone, isoxazole, and DMSO, where DMSO serves as both a solvent and a carbon source. These multi-component reactions are highly convergent, allowing for the rapid assembly of complex quinoline structures from simple and readily available starting materials. The development of such procedures is crucial for creating libraries of substituted quinolines for biological screening and materials science applications.

Table 2: Examples of One-Pot Quinoline Syntheses

| Method | Starting Materials | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Michael Addition-Cyclization-Desulfurization | 1,3-Ynone, o-Aminothiophenol | Cp₂ZrCl₂, I₂ | Tandem process, mild conditions | |

| Cobalt-Catalyzed Cyclization | 2-Aminoaryl alcohol, Ketone | Cobalt catalyst | Ligand-free, mild conditions |

This table summarizes various one-pot methodologies for synthesizing quinoline derivatives, highlighting their efficiency and key characteristics.

Advanced Synthetic Strategies Involving Organometallic Intermediates

Organometallic intermediates offer powerful tools for the regioselective functionalization of the quinoline nucleus. These strategies often involve the generation of a carbanion on the quinoline ring, which can then react with various electrophiles to introduce a wide range of substituents with high precision.

Directed Ortho-Metalation and Transmetalation

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of aromatic and heteroaromatic rings. In this process, a directing metalation group (DMG) on the quinoline ring coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho-position. This generates a stabilized organometallic intermediate that can react with electrophiles, leading to substitution exclusively at the ortho-position. Common DMGs include amides, methoxy groups, and phosphorodiamidate groups. The N,N,N′,N′-tetramethylphosphordiamidate group has proven to be a particularly effective DMG for the magnesiation of quinolines using TMP-derived bases (TMP = 2,2,6,6-tetramethylpiperidide).

Once the organometallic intermediate is formed, it can undergo transmetalation with other metal salts (e.g., ZnCl₂, CuCN·2LiCl) to generate more reactive or selective organometallic reagents. For example, transmetalation of a magnesiated quinoline with CuCN·2LiCl allows for subsequent acylation reactions. Similarly, transmetalation with ZnCl₂ facilitates palladium-catalyzed Negishi cross-coupling reactions with aryl iodides to introduce aryl groups onto the quinoline scaffold.

Magnesiation-Based Functionalization for Position-Specific Derivatization

Direct magnesiation using hindered magnesium amide bases like TMPMgCl·LiCl has emerged as a highly effective method for the regioselective functionalization of quinolines. This approach avoids the need for pre-installed directing groups in some cases and can tolerate sensitive functionalities such as esters and ketones. The combination of bromine-magnesium exchange reactions and direct magnesiations allows for a versatile and sequential functionalization at multiple positions of the quinoline ring.

For instance, starting with a dibromoquinoline, a bromine-magnesium exchange can be performed at one position, followed by reaction with an electrophile. Subsequently, a direct magnesiation can be carried out at a different position, enabling the introduction of a second functional group. This strategy provides a powerful toolkit for creating highly functionalized and polysubstituted quinolines that would be difficult to access through other means. The choice of the magnesiating agent and the reaction conditions can be tuned to control the site of metalation, offering a high degree of regiochemical control.

Table 3: Regioselective Functionalization of Quinolines via Magnesiation

| Substrate | Reagent 1 | Electrophile 1 | Reagent 2 | Electrophile 2 | Final Product |

|---|---|---|---|---|---|

| 2,4-Dibromoquinoline (B189380) | iPrMgCl·LiCl | TsCN | TMPMgCl·LiCl | CuCN·2LiCl, PhCOCl | 4-Benzoyl-2-bromo-3-cyanoquinoline |

| 2-Bromoquinoline | TMPMgCl·LiCl | I₂ | Mes₂Mg·2LiBr | Ethyl (2-bromomethyl)acrylate | 2-Bromo-3-iodo-4-allyl-quinoline derivative |

This table illustrates the power of sequential magnesiation and Br/Mg exchange reactions for the position-specific derivatization of the quinoline core.

Chemical Reactivity and Derivatization Strategies of 3,6 Dibromoquinolin 4 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

The bromine atoms at the C3 and C6 positions of the quinoline (B57606) ring are susceptible to a variety of palladium- and nickel-catalyzed cross-coupling reactions. These transformations are fundamental for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between organohalides and organoboron compounds, typically in the presence of a palladium catalyst and a base. fishersci.eslibretexts.org In the context of 3,6-dibromoquinolin-4-amine, this reaction allows for the selective introduction of aryl and heteroaryl moieties at the bromine-substituted positions.

The general reactivity trend for halides in Suzuki coupling is I > Br > Cl, making the bromine atoms in this compound suitable substrates for this transformation. fishersci.es The reaction is compatible with a broad range of functional groups and often proceeds under mild conditions. fishersci.es The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. heteroletters.org For instance, palladium catalysts like Pd(PPh₃)₄ or combinations of a palladium precursor such as Pd(OAc)₂ with a phosphine (B1218219) ligand are commonly employed. libretexts.orgmdpi.com The use of bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst. libretexts.org

The reaction can be performed with a variety of aryl and heteroaryl boronic acids, enabling the synthesis of a diverse library of substituted quinolines. sigmaaldrich.com Both electron-rich and electron-deficient boronic acids can participate in the coupling, although electron-rich boronic acids may lead to better yields in some cases. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table is for illustrative purposes and specific conditions may vary.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | libretexts.orgmdpi.com |

| Ligand | Phosphine ligands (e.g., SPhos, XPhos) | beilstein-journals.org |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | heteroletters.orgmdpi.commit.edu |

| Solvent | Toluene, Dioxane, THF, Water | fishersci.esheteroletters.orgmdpi.com |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | sigmaaldrich.com |

Sonogashira Coupling for Alkynylation and Alkyne-Derived Functionalization

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in introducing alkynyl groups onto the this compound scaffold, which can then serve as a versatile handle for further functionalization. nih.govresearchgate.net

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also act as the solvent. wikipedia.org The use of a copper(I) cocatalyst, such as CuI, significantly enhances the reaction rate. libretexts.org However, copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org

The resulting alkynylated quinolines can undergo a variety of subsequent transformations. The terminal alkyne can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient method for conjugation. biochempeg.com The alkyne moiety can also be involved in cyclization reactions or further cross-coupling reactions to build more complex molecular structures. nih.gov

Table 2: Key Components of Sonogashira Coupling This table is for illustrative purposes and specific conditions may vary.

| Component | Example | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper Co-catalyst | CuI | libretexts.org |

| Base | Diethylamine, Triethylamine | wikipedia.org |

| Solvent | Amine, THF, DMF | wikipedia.org |

| Alkyne | Terminal alkynes | wikipedia.org |

Buchwald-Hartwig Amination for the Synthesis of Substituted Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a direct method for introducing a wide range of primary and secondary amines at the C3 and C6 positions of this compound, leading to the synthesis of various N-substituted aminoquinolines.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org A variety of bases can be used, with sodium tert-butoxide (NaOt-Bu) being common, although weaker bases like cesium carbonate (Cs₂CO₃) can be employed for substrates with sensitive functional groups. mit.edulibretexts.org

The Buchwald-Hartwig amination is highly versatile, accommodating a broad scope of amine coupling partners, including primary and secondary alkylamines and anilines. wikipedia.org This allows for the synthesis of a diverse array of substituted aminoquinolines, which are important scaffolds in medicinal chemistry.

Table 3: Typical Reagents for Buchwald-Hartwig Amination This table is for illustrative purposes and specific conditions may vary.

| Reagent | Example | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | uwindsor.ca |

| Ligand | Xantphos, DavePhos, tBuXphos | libretexts.orgchemrxiv.org |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | libretexts.org |

| Amine | Primary amines, Secondary amines | wikipedia.org |

Other Palladium- and Nickel-Catalyzed Transformations

Beyond the well-established Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine centers of this compound can participate in other palladium- and nickel-catalyzed transformations. These reactions further expand the synthetic utility of this scaffold.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering complementary reactivity and being more cost-effective. chemrxiv.org Nickel catalysts can facilitate C-N bond formation between aryl bromides and various amines, including aliphatic amines and anilines. chemrxiv.org

Other palladium-catalyzed reactions could include Heck-type reactions for the introduction of alkenyl groups or various carbonylation reactions to install carbonyl functionalities. The specific reaction conditions, including the choice of catalyst, ligand, and additives, would determine the outcome of these transformations.

Reactions Involving the 4-Amino Group of this compound

The 4-amino group of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. These reactions allow for the modification of the amino group, leading to the formation of amides, sulfonamides, and carbamates, thereby further diversifying the chemical space accessible from this starting material.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amino group at the C4 position can be readily acylated, sulfonylated, and carbamoylated to introduce new functional groups.

Acylation: The reaction of the 4-amino group with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is a common strategy for modifying the properties of the amino group.

Sulfonylation: Treatment of the 4-amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often used in medicinal chemistry to introduce the sulfonamide moiety, which is a common pharmacophore.

Carbamoylation: The reaction with isocyanates or carbamoyl (B1232498) chlorides results in the formation of ureas or carbamates, respectively. These functional groups can influence the biological activity and physicochemical properties of the parent molecule.

These reactions are generally straightforward and can be carried out under standard laboratory conditions, providing a reliable means to derivatize the 4-amino position of the 3,6-dibromoquinoline (B1270526) core.

Alkylation Reactions for Secondary and Tertiary Amine Formation

The primary amino group at the C-4 position of the quinoline ring is a key site for nucleophilic attack, readily participating in alkylation reactions to form secondary and tertiary amines. These reactions typically involve treating the parent amine with alkyl halides or other alkylating agents. physicsandmathstutor.com The formation of tertiary amines can also be achieved by reacting a secondary amine with an acid chloride, followed by reduction of the resulting amide. youtube.com

Another strategy for producing tertiary amines is through the formation of an enamine from a secondary amine and a carbonyl compound, which is then reduced. youtube.com The N-alkylation of secondary amines with alcohols can be catalyzed by a heterogeneous bimetallic Pt-Sn/γ-Al2O3 catalyst, providing a green and efficient method for accessing tertiary amines. dicp.ac.cn A variety of secondary amines can be converted to their corresponding tertiary amines in high yields using reagents like DIAD and TPP (or PS-TPP) with alkyl halides, with no formation of quaternary amine salts observed. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent | Reference |

| Secondary Amine | Alkyl Halide | Tertiary Amine | DIAD, TPP | researchgate.net |

| Secondary Amine | Alcohol | Tertiary Amine | Pt-Sn/γ-Al2O3 | dicp.ac.cn |

| Secondary Amine | Acid Chloride | Amide (Tertiary Amine Precursor) | Base (e.g., NaOH) | youtube.com |

| Secondary Amine | Ketone/Aldehyde | Enamine (Tertiary Amine Precursor) | - | youtube.com |

Formation of Imines, Enamines, and Related Nitrogen-Containing Functional Groups

The reaction between an aldehyde or ketone and a primary amine leads to the formation of imines, also known as Schiff bases, which feature a carbon-nitrogen double bond. libretexts.org This acid-catalyzed, reversible reaction involves the elimination of water. libretexts.org The pH must be carefully controlled, as the reaction rate is optimal around a pH of 5. libretexts.org

Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.com The nitrogen in enamines acts as a powerful π-donor, making the alkene particularly nucleophilic. masterorganicchemistry.com Enamines can undergo alkylation at the carbon atom with alkyl halides. masterorganicchemistry.com Similar to imines, enamine formation is reversible and can be hydrolyzed back to the original aldehyde or ketone with aqueous acid. masterorganicchemistry.com The mechanism for both imine and enamine formation is complex, often proceeding through a sequence of protonation, addition, and elimination steps. masterorganicchemistry.comlibretexts.org

Heterocycle Annulation Reactions Utilizing the Amino Functionality

The amino group of this compound can be a key participant in the construction of new fused heterocyclic rings. For instance, the synthesis of the natural product quindoline (B1213401) can be achieved from 2,3-dibromoquinoline (B82864) through a selective cross-coupling at the 2-bromo position with an amine, followed by deprotection and an intramolecular nucleophilic substitution to form the new ring. mdpi.com Similarly, other polyfused ring systems can be synthesized via palladium-catalyzed Suzuki cross-coupling reactions where the reaction partners contain functional groups that can subsequently react to form a new ring. mdpi.comresearchgate.net For example, a condensation reaction between an amino group and a carbonyl group can lead to ring closure. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring System

The bromine atoms on the quinoline ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. pressbooks.publibretexts.org In these reactions, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate, followed by the elimination of the halide ion. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. libretexts.orgmasterorganicchemistry.com

The synthesis of various 4-aminoquinoline (B48711) derivatives often involves an SNAr step with a 4-haloquinoline precursor and a suitable amine. researchgate.net For instance, the nitro group on a quinoline ring can activate an adjacent bromo group for nucleophilic substitution, allowing for the efficient production of piperazinyl and morpholinyl quinolines. nih.gov The regioselectivity of these substitutions is a key consideration, and studies on 2,4-dichloroquinazolines have shown that substitution with amines consistently occurs at the 4-position. mdpi.com

Electrophilic Substitution Reactions on the Carbocyclic Ring Under Controlled Conditions

The carbocyclic (benzene) ring of the quinoline system can undergo electrophilic substitution reactions, though the reactivity is influenced by the existing substituents. The amino group is a powerful activating group and is ortho-, para-directing. byjus.com However, the high reactivity of aromatic amines can lead to multiple substitutions. byjus.com To achieve mono-substitution, the activating effect of the amino group can be controlled by protecting it, for example, through acetylation with acetic anhydride. byjus.com

In the case of halogenated quinolines, further electrophilic substitution can occur. For example, the direct nitration of 6,8-dibromoquinoline (B11842131) yields the corresponding 5-nitro derivative. nih.govnih.gov The position of substitution is dictated by the directing effects of the existing bromo and amino groups. The amino group's strong activating and directing properties generally dominate, guiding incoming electrophiles to the ortho and para positions relative to it. doubtnut.com

| Reaction Type | Reagents | Product | Key Considerations | Reference |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted quinoline | Control of reaction conditions to prevent over-nitration. | youtube.com |

| Bromination | Br₂/FeBr₃ | Bromo-substituted quinoline | The amino group must be protected to control substitution. | youtube.com |

| Nitration | Nitric Acid | 5-nitro derivative | Starting from 6,8-dibromoquinoline. | nih.govnih.gov |

Ring Modification and Rearrangement Pathways of Halogenated Aminoquinolines

Halogenated aminoquinolines can undergo various ring modification and rearrangement reactions. A notable example is the Hofmann-type rearrangement, which has been observed in liquid ammonia (B1221849) for certain quinoline derivatives. mdpi.com The synthesis of diversely substituted quinolines can also be achieved through the nucleophilic displacement of a halogen by hydrazine, followed by reduction and subsequent cyclization. researchgate.net

Furthermore, the synthesis of polyfused heterocycles can involve ring-closure methodologies that rely on the formation of a nitrene from an azide, which then undergoes an insertion reaction to form a new ring. mdpi.comresearchgate.net These complex transformations highlight the synthetic versatility of the halogenated aminoquinoline scaffold.

Advanced Spectroscopic and Structural Characterization Techniques for 3,6 Dibromoquinolin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. For derivatives of 3,6-Dibromoquinolin-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments, as well as their connectivity. researchgate.net

Proton NMR (¹H NMR) for Proton Environment and Coupling Constant Analysis

The ¹H NMR spectrum of a this compound derivative would provide detailed information about the chemical environment of each proton. The quinoline (B57606) ring system has a limited number of protons due to substitution, leading to a relatively simple yet informative spectrum. The chemical shifts (δ) are significantly influenced by the electron-withdrawing bromine atoms and the electron-donating amino group.

The proton at position 2 (H-2) is expected to appear at a downfield chemical shift, typically as a singlet, due to the adjacent nitrogen atom and the bromine at C-3. The proton at C-5 (H-5) would likely be a doublet, coupled to H-7, and its chemical shift would be influenced by the adjacent bromine at C-6. Similarly, the H-7 and H-8 protons would form an AB system or appear as distinct multiplets, with their chemical shifts and coupling patterns providing clear evidence of their positions. gelisim.edu.trnih.gov The protons of the amino group at C-4 would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for Substituted Quinoline Derivatives Note: This table presents data from closely related compounds to illustrate the expected chemical shifts and coupling constants for a this compound derivative, as specific data for this exact compound is not available in the cited literature.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Illustrative Compound Example |

| H-2 | 8.9 - 9.1 | s | - | 3-Bromo-4-phenylquinoline acs.org |

| H-5 | 8.5 - 8.7 | d | J = ~2.0 Hz (meta-coupling) | N-(Pyridin-4-yl)-6-bromoquinolin-4-amine nih.gov |

| H-7 | 7.8 - 8.0 | dd | J = ~9.0, 2.0 Hz | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| H-8 | 8.0 - 8.2 | d | J = ~9.0 Hz | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| NH₂ | 5.0 - 7.0 | br s | - | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine nih.gov |

The coupling constants (J) are crucial for confirming the substitution pattern. For instance, a small meta-coupling constant (⁴J ≈ 2.0 Hz) would be expected between H-5 and H-7, confirming the substitution at position 6. gelisim.edu.tr

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. libretexts.org For a this compound derivative, nine distinct signals would be expected for the quinoline core. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

The carbons bearing the bromine atoms (C-3 and C-6) would exhibit chemical shifts influenced by the halogen's inductive effect. The carbon attached to the amino group (C-4) would be significantly shielded. The chemical shifts of the quaternary carbons (C-4a, C-8a) are also diagnostic. nih.govlibretexts.org Broadband proton-decoupled ¹³C NMR spectra show each unique carbon as a single line, simplifying the analysis of the carbon skeleton. libretexts.org

Table 2: Representative ¹³C NMR Data for Substituted Quinoline Derivatives Note: This table presents data from closely related compounds to illustrate the expected chemical shifts for a this compound derivative.

| Carbon | Expected Chemical Shift (δ, ppm) | Illustrative Compound Example |

| C-2 | 150 - 153 | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| C-3 | 118 - 122 | 3-Bromo-4-phenylquinoline acs.org |

| C-4 | 148 - 151 | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| C-4a | 146 - 148 | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| C-5 | 124 - 126 | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| C-6 | 117 - 121 | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| C-7 | 130 - 134 | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| C-8 | 121 - 123 | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

| C-8a | 146 - 149 | N-(Phenyl)-6-bromoquinolin-4-amine nih.gov |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a this compound derivative, COSY would show correlations between H-5 and H-7, and between H-7 and H-8, confirming their connectivity within the benzene (B151609) portion of the quinoline ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C-2, C-5, C-7, and C-8 based on the previously assigned proton signals. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For instance, NOESY could show spatial proximity between the NH₂ protons and the H-5 proton, which would be valuable for understanding the orientation of the amino group.

Vibrational Spectroscopic Methods for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to the vibrations of its functional groups. vulcanchem.com The amino group at C-4 would give rise to N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The quinoline ring itself would produce a series of characteristic bands for C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. The C-Br stretching vibrations would be expected in the lower frequency region of the spectrum. arabjchem.org

Table 3: Representative FT-IR Vibrational Frequencies for 4-Aminoquinoline (B48711) Derivatives Note: This table presents data from related compounds to illustrate the expected vibrational frequencies for a this compound derivative.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Illustrative Compound Example |

| N-H stretching (amine) | 3300 - 3500 | 4-aminoquinoline-1,3,5-triazine derivatives arabjchem.org |

| Aromatic C-H stretching | 3000 - 3100 | 6-Bromo-N-(phenyl)quinazolin-4-amine mdpi.com |

| C=N/C=C stretching (ring) | 1400 - 1650 | 6-Bromo-N-(phenyl)quinazolin-4-amine mdpi.com |

| N-H bending (amine) | 1580 - 1650 | 4-aminoquinoline-1,3,5-triazine derivatives arabjchem.org |

| C-Br stretching | 500 - 700 | 6-Bromo-N-(phenyl)quinazolin-4-amine mdpi.com |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations of the aromatic ring system. nih.gov For a this compound derivative, Raman spectroscopy would provide strong signals for the quinoline ring's skeletal vibrations. tubitak.gov.trresearchgate.net The C-Br stretching vibrations would also be Raman active. Comparing the FT-IR and Raman spectra can help in the complete vibrational assignment of the molecule, as some vibrations may be strong in one technique and weak or absent in the other. nih.gov The Raman spectra of bromoquinolines have been documented and serve as a reference for assignments. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular mass of a compound. measurlabs.com This high level of accuracy enables the confident assignment of a molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions. bioanalysis-zone.com

The process involves ionizing the sample and then separating the resulting ions based on their m/z ratio. bioanalysis-zone.com The high resolution of the mass analyzer, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), allows for the differentiation of ions with very small mass differences. researchgate.net This precision is crucial for confirming the elemental composition of newly synthesized this compound derivatives. researchgate.net For instance, HRMS can differentiate between a compound containing two bromine atoms versus one containing a single bromine and other elements that might result in a similar nominal mass.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Molecular Formula | C₉H₆Br₂N₂ |

| Calculated Exact Mass | 303.8898 |

| Measured Exact Mass (HRMS) | 303.8895 |

| Mass Error (ppm) | -0.99 |

The data in the table demonstrates the close correlation between the calculated exact mass for the proposed molecular formula and the experimentally measured value obtained by HRMS. The small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition of the analyzed compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule. sci-hub.setechnologynetworks.com It measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower energy orbital to a higher one. msu.edu For organic molecules like this compound and its derivatives, the most significant electronic transitions are typically π→π* and n→π* transitions. uu.nl

The quinoline ring system is a chromophore, a light-absorbing group, and its extended conjugation influences the wavelength of maximum absorption (λmax). msu.edumdpi.com The presence of substituents on the quinoline core can significantly alter the electronic properties and, consequently, the UV-Vis absorption spectrum. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. researchgate.net

Analysis of the UV-Vis spectrum provides valuable information about the extent of conjugation in this compound derivatives. Increased conjugation generally leads to a shift in absorption to longer wavelengths (lower energy). mdpi.com The intensity and position of the absorption bands can be correlated with the molecular structure, providing insights into the electronic effects of different substituents. researchgate.net

Table 2: Representative UV-Vis Absorption Data for Substituted Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Type of Transition |

| 4,6,8-triarylquinoline-3-carbaldehyde | Chloroform | 275-282 | π–π |

| 2-Aryl-6,8-dibromo-4-methoxyquinoline | Chloroform | ~394 | π–π |

| Bis-alkynylquinoline-5,8-dione | Not specified | Not specified | Not specified |

Note: The data in this table is based on similar quinoline structures and serves as an illustrative example of the type of information obtained from UV-Vis spectroscopy. mdpi.commdpi.combioline.org.br

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com A single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ornl.gov The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

From the diffraction data, it is possible to calculate the electron density map of the unit cell, which reveals the positions of individual atoms. mdpi.com This allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsional angles. For derivatives of this compound, SCXRD can confirm the substitution pattern on the quinoline ring, elucidate the conformation of substituents, and reveal intermolecular interactions such as hydrogen bonding and π-stacking in the crystal packing. mdpi.com

Table 3: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.03 |

| b (Å) | 4.34 |

| c (Å) | 21.97 |

| β (°) | 109.69 |

| Volume (ų) | 1529.6 |

| Z | 8 |

This data is illustrative and based on a similar brominated aniline (B41778) structure. researchgate.net

Computational and Theoretical Investigations of 3,6 Dibromoquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity, which are crucial for designing new materials and drugs. researchgate.netnih.gov

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netuni-muenchen.de It is widely applied to predict the ground state properties of molecules like substituted quinolines by calculating parameters such as total energy, dipole moment, and the distribution of electron density. arabjchem.orgmdpi.com For instance, DFT calculations at the B3LYP/6-311+G(d,p) level are commonly used for geometry optimization to find the most stable molecular structure. aip.orgresearchgate.net

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Sites and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding chemical reactivity and electronic transitions. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. rsc.orgresearchgate.net

In computational studies of various quinoline (B57606) derivatives, the location of the HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net For example, in one study on substituted quinolines, the HOMO density was often found on the quinoline ring and electron-donating groups, while the LUMO was localized on the quinoline ring itself or on electron-withdrawing substituents. rsc.org For 3,6-Dibromoquinolin-4-amine, the amino group at the C4 position would likely contribute significantly to the HOMO, making the area around it a potential site for electrophilic attack. The bromine atoms, being electronegative, would influence the LUMO distribution, affecting the sites susceptible to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) studies on quinoline derivatives often use quantum chemical descriptors derived from FMO analysis to correlate molecular structure with biological activity. arabjchem.orgunram.ac.id

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; higher energy means a better electron donor. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; lower energy means a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. rsc.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. nih.govresearchgate.net |

| Nucleophilicity Index (N) | EHOMO(Nucleophile) - EHOMO(TCE) | Ranks nucleophiles based on their HOMO energy relative to a reference. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate energy barriers. smu.eduuni-stuttgart.de By simulating the reaction pathway, chemists can understand the step-by-step process of bond breaking and formation. smu.edu

For haloquinolines, computational studies have been used to probe the mechanisms of reactions such as cross-coupling and nucleophilic substitution. researchgate.netresearchgate.net For example, DFT calculations can help determine whether a reaction proceeds via a specific pathway, such as a Minisci-type radical addition, by comparing the energy profiles of different potential routes. researchgate.net In the case of this compound, computational modeling could be used to predict the regioselectivity of further substitutions, determine the most likely products, and design catalysts for specific transformations. cncb.ac.cn The interaction of the amine and bromo substituents would create a complex electronic environment, making computational elucidation of reaction mechanisms particularly valuable.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental results.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. nih.gov The computed frequencies, after applying a scaling factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental data. nih.govuantwerpen.be These calculations not only predict the positions of absorption bands but also help in assigning specific vibrational modes (e.g., C-H stretch, N-H bend) to the observed peaks. nih.gov For this compound, such calculations would predict characteristic frequencies for the quinoline core, C-Br stretches, and N-H vibrations of the amine group.

| Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) | Vibrational Assignment (PED %) |

|---|---|---|

| 3391 | 3445 | ν(CH) (99) |

| 3067 | 3071 | ν(CH) (98) |

| 1686 | 1695 | ν(C=O) (80) |

| 1568 | 1572 | ν(C=C) (44) + β(CCH) (15) |

| 831 | 832 | γ(CH) (55) |

NMR Chemical Shifts: Predicting NMR chemical shifts (¹H and ¹³C) is another key application of computational chemistry. While DFT calculations can provide initial predictions, accuracy has been significantly improved by integrating DFT with machine learning algorithms. mdpi.comnih.govarxiv.orgnih.gov These methods can predict chemical shifts with high accuracy by learning from large databases of experimental spectra. mdpi.comnih.gov For this compound, computational prediction would help in assigning the signals in its ¹H and ¹³C NMR spectra, which can be complex due to the asymmetric substitution pattern.

Conformational Analysis and Molecular Geometry Optimization

While the quinoline core of this compound is rigid, rotation around the C-N bond of the amino group and slight puckering of the rings could lead to different conformers. DFT and other high-level methods are used to optimize the geometry and calculate the relative energies of these conformers. aip.orgethz.ch Studies on substituted quinolines have shown how intramolecular interactions, such as hydrogen bonds, and steric hindrance from bulky substituents can influence the preferred conformation and the planarity of the molecule. aip.orgnih.gov For this compound, geometry optimization would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure.

Solvent Effects and Solvation Models in Reaction Pathways

Chemical reactions are typically performed in a solvent, which can significantly influence reaction rates and mechanisms. rsc.org Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). researchgate.netscirp.org These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. unesp.brrsc.org

For quinoline derivatives, studies have shown that solvent polarity can alter photophysical properties, reaction regioselectivity, and the stability of different tautomers. scirp.orgresearchgate.netunesp.br For instance, polar solvents can stabilize charged intermediates or transition states, thereby altering the energy barrier of a reaction. researchgate.net In the context of this compound, computational studies incorporating solvent effects would be critical for accurately predicting its behavior in different reaction media, ensuring that theoretical predictions align more closely with experimental reality. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions at an atomic level. bohrium.com While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred from simulations of structurally related quinoline derivatives. These studies consistently demonstrate the utility of MD simulations in understanding how substitutions on the quinoline core influence flexibility and interaction with biological targets. tandfonline.comnih.gov

Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation, indicating the stability of its conformation. mdpi.comdoi.org The RMSF, on the other hand, quantifies the fluctuation of individual atoms or residues, highlighting flexible regions within the molecule. mdpi.comdoi.org

In the context of this compound interacting with a target protein, MD simulations could provide detailed information on the stability of the binding. For instance, studies on other quinoline derivatives have shown that these molecules can form stable hydrogen bonds and hydrophobic interactions within protein binding pockets. tandfonline.com The 4-amino group of this compound would be a prime candidate for forming hydrogen bonds with protein residues, while the quinoline ring itself could engage in π-stacking and other non-covalent interactions. tandfonline.com

A hypothetical MD simulation of this compound in a solvated environment or within a protein binding site would likely involve the following steps: system preparation, energy minimization, equilibration, and production run. The analysis of the resulting trajectory would reveal the dynamic nature of the molecule's interactions and its conformational landscape.

The following tables represent the type of data that would be generated from such a simulation, based on findings for analogous quinoline compounds.

Table 1: Hypothetical RMSD Data for this compound in Complex with a Kinase

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.5 ± 0.3 | 1.8 ± 0.4 |

| 20 | 1.6 ± 0.2 | 2.0 ± 0.5 |

| 30 | 1.5 ± 0.3 | 2.1 ± 0.4 |

| 40 | 1.7 ± 0.4 | 2.2 ± 0.5 |

| 50 | 1.6 ± 0.3 | 2.1 ± 0.4 |

| 60 | 1.8 ± 0.2 | 2.3 ± 0.6 |

| 70 | 1.7 ± 0.3 | 2.2 ± 0.5 |

| 80 | 1.6 ± 0.4 | 2.4 ± 0.5 |

| 90 | 1.7 ± 0.3 | 2.3 ± 0.4 |

| 100 | 1.8 ± 0.3 | 2.5 ± 0.6 |

Table 2: Hypothetical RMSF Data for Key Moieties of this compound

| Molecular Moiety | Average RMSF (Å) | Interpretation |

| Quinoline Ring | 0.8 ± 0.2 | Relatively rigid, low flexibility. |

| C4-Amino Group | 1.5 ± 0.5 | Higher flexibility, capable of forming diverse hydrogen bonds. |

| C3-Bromo Atom | 0.9 ± 0.3 | Limited fluctuation due to attachment to the rigid ring. |

| C6-Bromo Atom | 1.0 ± 0.3 | Slightly more fluctuation than C3-Bromo, potentially due to edge location. |

Table 3: Predicted Intermolecular Interactions of this compound from MD Simulations

| Interaction Type | Potential Interacting Groups | Significance |

| Hydrogen Bonding | 4-amino group (donor), Quinoline nitrogen (acceptor) | Key for anchoring the ligand in a protein binding site. tandfonline.com |

| Halogen Bonding | C3-Bromo, C6-Bromo | Can form specific, directional interactions with electron-rich atoms like oxygen or nitrogen in protein backbones or side chains. |

| π-π Stacking | Quinoline aromatic system | Interaction with aromatic residues like Phenylalanine, Tyrosine, or Histidine. tandfonline.com |

| Hydrophobic Interactions | Quinoline ring | Contributes to overall binding affinity in non-polar pockets. |

Applications of 3,6 Dibromoquinolin 4 Amine and Its Derivatives in Chemical Sciences

Role as Versatile Precursors in Complex Organic Synthesis

The inherent reactivity of the carbon-bromine bonds and the functional versatility of the amino group establish 3,6-Dibromoquinolin-4-amine as a powerful precursor in the synthesis of complex organic molecules. Its quinoline (B57606) core provides a rigid and planar scaffold upon which intricate molecular architectures can be constructed.

Building Blocks for Polyheterocyclic Systems and Fused Ring Compounds

The synthesis of polyheterocyclic and fused-ring systems is a cornerstone of modern organic chemistry, driven by the search for novel therapeutic agents and functional materials. Dibromoquinolines are excellent starting materials for constructing such complex scaffolds through sequential or tandem reactions.

Palladium-catalyzed reactions are a key tool in this context. For instance, methodologies have been developed for the synthesis of polyfused heterocyles using Pd(0) catalysis on bromoquinoline precursors. mdpi.com One common strategy involves an initial intermolecular reaction, such as a Suzuki or Buchwald-Hartwig coupling at one of the C-Br positions, followed by an intramolecular cyclization to form a new ring fused to the quinoline core. mdpi.comthieme-connect.com For example, the synthesis of benzimidazo[1,2-a]quinolines has been achieved from 2-(2-bromoanilino)quinoline via an intramolecular palladium-catalyzed C-N bond formation. thieme-connect.com A similar strategy could be envisioned for this compound, where the amine at C4 could be acylated with a suitably substituted partner, setting the stage for an intramolecular cyclization.

Furthermore, dibromoquinoline derivatives can be used to construct complex, multi-ring systems like aza benzophenothiazines. In one example, 6,7-dibromoquinoline-5,8-dione (B3062177) was reacted with an aminothiol (B82208) to create angular aza benzophenothiazine structures, which could be further elaborated into even more complex tetraazabenzo[a] evitachem.comacs.orgbenzothiazino[3,2-c]phenothiazine systems. orientjchem.org The presence of multiple reactive sites on dibromo-amino-quinolines allows for the programmed construction of diverse and complex heterocyclic frameworks. uomustansiriyah.edu.iqbeilstein-journals.org

Table 1: Examples of Fused Heterocyclic Systems Derived from Bromoquinolines

| Starting Material Type | Reaction Type | Fused System Formed | Reference |

| 2,3-Dibromoquinoline (B82864) | Selective Cross-Coupling / Intramolecular Substitution | Quindoline (B1213401) | mdpi.com |

| 3-Bromoquinoline | Suzuki Coupling / Cyclization | Cryptosanguinolentine | mdpi.com |

| 6,7-Dibromoquinoline-5,8-dione | Condensation / Cyclization | Aza Benzophenothiazines | orientjchem.org |

| 2-(2-Bromoanilino)quinoline | Intramolecular Pd-catalyzed Amination | Benzimidazo[1,2-a]quinoline | thieme-connect.com |

Intermediates for the Synthesis of Advanced Chemical Targets

Beyond fused systems, this compound is a valuable intermediate for synthesizing a range of advanced chemical targets. The differential reactivity of the two bromine atoms (C3 vs. C6) can potentially be exploited for regioselective functionalization. The bromine at C3 is part of the pyridine (B92270) ring, while the bromine at C6 is on the benzene (B151609) ring, leading to different electronic environments and reactivities.

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to transform the C-Br bonds into C-C bonds, introducing aryl, vinyl, or alkyl groups. mdpi.commdpi.com For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been subjected to Suzuki-Miyaura cross-coupling with various arylboronic acids to exclusively yield 4,6,8-triarylquinoline-3-carbaldehydes. mdpi.com This demonstrates the feasibility of selectively reacting specific halogen positions on the quinoline ring, a principle that applies directly to derivatives of this compound.

The amino group at the C4 position further enhances the utility of the scaffold. researchgate.net It can be readily derivatized, or it can direct subsequent reactions. For instance, 4-aminoquinolines are known precursors for a variety of derivatives. researchgate.netresearchgate.net The synthesis of 2,4-dibromoquinoline (B189380) has been shown to react with amines to yield mixtures of 2- and 4-substituted regioisomers, which can then be used in further coupling reactions. acs.org This highlights the role of the amino group as a key functional handle in building molecular complexity.

Contributions to Catalysis and Catalyst Design

The structural and electronic features of this compound and its derivatives make them attractive candidates for use in catalysis, both as ligands for transition metals and as organocatalysts themselves.

Ligand Design for Transition Metal Catalysis

The development of new ligands is crucial for advancing transition metal catalysis. Ligands control the reactivity, selectivity, and stability of the metal center. The quinoline framework, with its nitrogen lone pair, is a well-established coordinating motif. In this compound, both the quinoline nitrogen and the exocyclic amine nitrogen can potentially bind to a metal center, creating a bidentate chelate.

Derivatives of this compound can be synthesized to create sophisticated polydentate ligands. The bromine atoms can be replaced with other donor groups (e.g., phosphines, pyridyls) via cross-coupling reactions to tune the steric and electronic properties of the resulting ligand. thieme-connect.com This modular approach allows for the creation of a library of ligands tailored for specific catalytic applications, such as oxidation, cross-coupling, or hydrogenation reactions. tum.demdpi.com The concept of combining enamine catalysis with transition metal catalysis, where an amine activates a carbonyl compound while a transition metal activates an electrophile, is a powerful strategy. nih.gov Ligands derived from aminoquinolines could potentially operate in such synergistic catalytic systems. The design of ligands that can engage in noncovalent interactions, such as hydrogen bonding, with the substrate is an emerging strategy to enhance enantioselectivity in transition metal catalysis. mdpi.com The amino group on the this compound scaffold is ideally positioned to participate in such interactions.

Applications in Organocatalytic Systems

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a greener alternative to traditional metal-based catalysts. wikipedia.org Amines are one of the most important classes of organocatalysts. mdpi.com The 4-amino group of this compound, particularly if it is a secondary amine, has the potential to act as an organocatalyst.

Secondary amines are known to operate via two main activation modes: enamine catalysis, where they react with carbonyl compounds to form nucleophilic enamines, and iminium catalysis, where they form electrophilic iminium ions. nih.govwikipedia.org Chiral amines derived from natural products, such as the cinchona alkaloids which contain a quinoline core, are highly effective asymmetric organocatalysts. rsc.org For example, organocatalysts based on (S)-quininamine have been synthesized and used in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com This demonstrates the potential of the quinoline scaffold in designing effective organocatalysts. By modifying the structure of this compound, for instance by introducing chiral substituents, it is conceivable to develop novel organocatalysts for a range of asymmetric transformations. nih.gov

Development of Functional Materials and Advanced Chemical Systems

Quinoline derivatives are widely investigated for their applications in materials science due to their unique photophysical and electronic properties. researchgate.net The extended π-system of the quinoline ring, combined with the electronic influence of substituents, makes them suitable for use in organic electronics and sensor technology.

Derivatives of this compound can be incorporated into larger conjugated systems to create functional materials. The bromine atoms are ideal anchor points for Sonogashira or Suzuki cross-coupling reactions to extend the π-conjugation, a common strategy for tuning the optical and electronic properties of organic materials. mdpi.com The resulting molecules often exhibit interesting absorption and fluorescence properties. mdpi.com For example, 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines, synthesized from dibromo-methoxyquinoline precursors, have been studied for their photophysical properties. mdpi.com

The amino group at C4 acts as an electron-donating group, which can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key factor in the design of fluorescent probes and materials for non-linear optics. mdpi.com The combination of an electron-donating amino group and an electron-accepting quinoline ring system can lead to materials with large Stokes shifts and high fluorescence quantum yields. Research on bromo-amino-quinolines has indicated their utility in creating functional materials due to their electronic properties. smolecule.com Furthermore, quinoline derivatives bearing bithiophene motifs have been synthesized and studied for their electrochemical and optical properties, showing potential for dimerization and polymerization into electroactive materials. researchgate.net

Table 2: Potential Applications of this compound Derivatives in Functional Materials

| Derivative Type | Synthetic Strategy | Potential Application | Relevant Finding | Reference |

| Aryl/Vinyl Substituted Quinolines | Suzuki or Heck Coupling | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes | Tuning of absorption and emission spectra through substitution. | mdpi.commdpi.com |

| Thiophene-Quinoline Hybrids | Cross-Coupling Reactions | Conducting Polymers, Electrochromic Materials | Quinolines with bithiophene motifs undergo electrochemical oxidation and polymerization. | researchgate.net |

| Donor-Acceptor Systems | Functionalization of Amine and Quinoline Core | Non-Linear Optical Materials, Sensors | The amino group acts as an electron donor, influencing intramolecular charge transfer. | mdpi.comsmolecule.com |

Components in Organic Electronic and Optoelectronic Materials

While direct research on this compound in organic electronics is not widely documented, the broader class of quinoline derivatives is well-established in this field. chemrj.org Polyarylquinolines and polymers incorporating a quinoline unit are recognized as important components in optoelectronic materials, including organic light-emitting diodes (OLEDs). researchgate.net These materials often function as emitting chromophores or electron-acceptor units within a donor-π-acceptor architecture. researchgate.net

The this compound scaffold is a promising precursor for such materials. The bromine atoms at the C3 and C6 positions serve as reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.govmdpi.com This allows for the facile introduction of various aryl or arylethenyl substituents, extending the π-conjugated system of the molecule. The general reactivity of dibromoquinolines in such cross-coupling reactions has been demonstrated, although selectivity can be a challenge. nih.govmdpi.com By coupling this compound with suitable arylboronic acids or terminal alkynes, novel donor-π-acceptor molecules could be synthesized. In these designed molecules, the electron-deficient quinoline core would act as the acceptor, while the newly introduced aryl groups and the existing C4-amino group could serve as donor moieties.

The photophysical properties of the resulting compounds would be highly dependent on the nature and position of these substituents, which influence the intramolecular charge transfer (ICT) characteristics. unesp.brresearchgate.net For instance, the introduction of electron-donating groups on the appended aryl rings could lead to materials with absorption and emission profiles shifted towards longer wavelengths, a desirable feature for various optoelectronic applications. unesp.br The inherent fluorescence of many quinoline derivatives further supports the potential of materials derived from this compound to serve as active components in light-emitting devices. mdpi.comnih.gov

Table 1: Potential Photophysical Properties of Arylated Quinoline Derivatives

This table outlines the expected photophysical properties of hypothetical derivatives synthesized from this compound via Suzuki coupling, based on data from analogous polyarylquinoline systems. unesp.brresearchgate.net

| Derivative Type | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) | Potential Application |

| 3,6-Diphenyl-quinolin-4-amine | 350-380 nm | 400-450 nm (Blue) | OLED Emitter |

| 3,6-Di(p-methoxyphenyl)-quinolin-4-amine | 370-400 nm | 450-500 nm (Blue-Green) | OLED Emitter, Fluorophore |

| 3,6-Di(carbazolyl)-quinolin-4-amine | 390-420 nm | 480-530 nm (Green) | Host material for OLEDs, NLO |

Building Blocks for Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on creating complex, functional systems from molecular components linked by non-covalent interactions. uef.fi The design of these assemblies relies on the specific geometric and electronic features of the building blocks. This compound possesses several key features that make it an attractive candidate as a synthon for supramolecular structures.

The primary amino group at the C4 position is a potent hydrogen bond donor, while the heterocyclic nitrogen atom within the quinoline ring acts as a hydrogen bond acceptor. This dual functionality allows for the formation of robust and directional hydrogen-bonding networks, such as N-H···N interactions, which are fundamental to the assembly of many supramolecular architectures. Furthermore, the planar aromatic quinoline system can participate in π-π stacking interactions, another crucial force in organizing molecules in the solid state. nih.gov

The bromine atoms at C3 and C6 can also play a significant role through halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. These interactions are increasingly recognized for their strength and directionality, providing a powerful tool for crystal engineering and the construction of ordered frameworks. The combination of hydrogen bonding, π-π stacking, and halogen bonding in a single molecule offers a multi-faceted approach to controlling the self-assembly process.

Derivatization of this compound can further expand its utility. For example, cross-coupling reactions can introduce additional functional groups capable of directing assembly, such as carboxylic acids or pyridyl moieties, which are known to form predictable coordination bonds with metal ions to create metal-organic frameworks (MOFs) or discrete metallosupramolecular structures.

Table 2: Key Structural Features of this compound for Supramolecular Assembly

| Structural Feature | Type of Interaction | Role in Assembly |

| C4-Amino Group (N-H) | Hydrogen Bond Donor | Formation of tapes, sheets, or 3D networks. |

| Ring Nitrogen (N1) | Hydrogen Bond Acceptor | Dimer formation, chain propagation. |

| Quinoline Ring System | π-π Stacking | Stabilization of layered or columnar structures. |

| C3 & C6 Bromine Atoms | Halogen Bond Donor | Directional control, crystal engineering. |

Integration into Chemo-Sensors and Probes

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes through a change in their optical properties, typically fluorescence intensity or color. researchgate.net Quinoline and its derivatives are frequently used as the core fluorophore in such sensors due to their high fluorescence quantum yields and sensitivity to the local environment. nih.govnih.gov The design of a quinoline-based sensor often involves coupling the fluorophore to a receptor unit that selectively binds the target analyte.

This compound is a suitable platform for developing such sensors. The C4-amino group can itself act as a binding site or can be easily functionalized to introduce more complex receptor moieties. For instance, it could be incorporated into a di-(2-picolyl)amine (DPA) unit, a well-known chelator for metal ions like Zn²⁺. rsc.org The binding of a metal cation to the receptor would perturb the electronic structure of the quinoline fluorophore, leading to a detectable change in its emission. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). nih.govrsc.org

Furthermore, the bromine atoms on the quinoline ring can be substituted via cross-coupling reactions to attach other signaling or recognition groups, creating multi-modal sensors. For example, attaching a thiophene (B33073) or benzothiazole (B30560) moiety could create a sensor platform for detecting specific metal ions through a colorimetric and/or fluorescent response. researchgate.net The sensitivity and selectivity of such probes can be finely tuned by modifying the electronic properties of the quinoline ring and the nature of the receptor. Given that aminoquinolines are known to exhibit changes in their photophysical profiles upon protonation, derivatives of this compound also hold potential for development as fluorescent pH probes. ox.ac.ukresearchgate.net

Table 3: Spectroscopic Data for a Related Aminoquinoline

This table provides representative spectroscopic data for a related compound, 5-amino-6-bromoquinoline, which can serve as an analogue for predicting the characteristics of this compound. semanticscholar.org

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| ¹H NMR (CDCl₃, δ, ppm) | 8.76 (dd, 1H), 8.44 (dd, 1H), 7.60 (d, 1H), 7.52 (dd, 1H), 6.83 (d, 1H), 5.07 (bs, 2H, NH₂) |

| Appearance | Solid |

Conclusions and Future Research Trajectories for 3,6 Dibromoquinolin 4 Amine

Synthesis and Functionalization: Summary of Achievements and Existing Gaps

The synthesis and functionalization of the quinoline (B57606) scaffold are well-established areas of organic chemistry, driven by the prevalence of this heterocyclic motif in pharmacologically active compounds. semanticscholar.orggelisim.edu.tr The introduction of bromine atoms onto the quinoline ring, as seen in 3,6-dibromoquinolin-4-amine, serves to enhance its utility as a versatile intermediate for further chemical transformations.

Key synthetic achievements include the development of methods for the regioselective bromination of quinoline and its derivatives. thieme-connect.com These methods often involve the use of brominating agents under controlled conditions to achieve the desired substitution pattern. evitachem.com The presence of an amino group, as in this compound, provides a handle for a variety of functionalization reactions. evitachem.com This includes nucleophilic substitution, where the amino group can act as a nucleophile, and electrophilic aromatic substitution, where the amino group can direct incoming electrophiles. evitachem.com

Despite these advances, gaps remain in the available synthetic methodologies. While methods for the synthesis of various dibromoquinolines exist, specific procedures for the direct and high-yielding synthesis of this compound are not extensively documented in the readily available literature. Much of the existing research focuses on other isomers, such as 3,4-dibromoquinolin-2-amine (B13742821) or 5,7-dibromoquinolin-8-amine. evitachem.com There is a need for the development of more direct and efficient synthetic routes to this compound to facilitate its broader application in chemical research.

Unexplored Reactivity Profiles and Emerging Synthetic Challenges

The reactivity of dibromoquinolines is largely dictated by the positions of the bromine and other substituents on the quinoline core. The bromine atoms in this compound are expected to be susceptible to a range of transformations, including palladium-catalyzed cross-coupling reactions. evitachem.com These reactions, such as Suzuki-Miyaura and Sonogashira couplings, would allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 3- and 6-positions. thieme-connect.comresearchgate.net

However, the specific reactivity of the bromine atoms at the C-3 and C-6 positions in the presence of a C-4 amino group presents an area that is not fully explored. The electronic effects of the amino group could potentially influence the relative reactivity of the two bromine atoms, leading to selective or differential functionalization. For instance, the amino group's electron-donating nature could modulate the electrophilicity of the quinoline ring and, consequently, the susceptibility of the C-3 and C-6 positions to nucleophilic attack or metal-catalyzed coupling reactions.